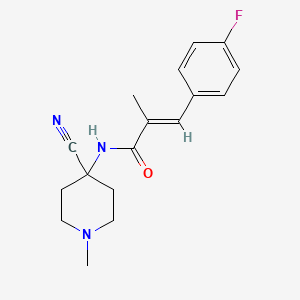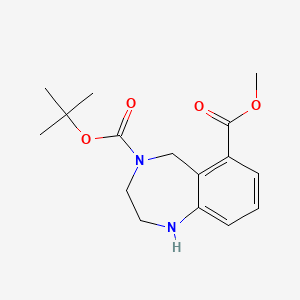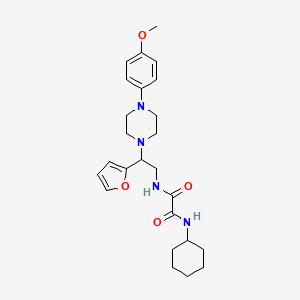![molecular formula C16H20ClNO4 B2730530 2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328849-74-6](/img/structure/B2730530.png)
2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone” is a complex organic molecule. It contains a spirocyclic system (1,5-dioxa-9-azaspiro[5.5]undecane), which is a type of cyclic compound that has two rings sharing a single atom . The compound also contains a chlorophenoxy group, which is a common motif in various pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the spirocyclic system and the chlorophenoxy group. Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis Techniques
X-ray Diffraction and NMR Analysis
The stereoscopic structures of chlorophenyl-substituted tetraoxaspiro[5.5]undecanes have been elucidated through high-resolution NMR techniques and crystal X-ray diffraction, providing detailed insights into the molecular structure and the shielding effects of aromatic rings (Xiao-Qiao Sun et al., 2010).
Synthesis of Oxime Derivatives
Research has also focused on the conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, expanding the chemical versatility and application potential of these compounds (Mahbubur Rahman et al., 2013).
Creation of N-protected Amino Acid Esters
A new reagent has been described for the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This approach offers a safer and more efficient method for producing these compounds (B. Rao et al., 2016).
Potential Applications in Environmental and Biological Fields
Degradation of Environmental Pollutants
Studies have examined the use of advanced electrochemical oxidation processes for the degradation of dichlorophenoxyacetic acid, a common herbicide, from aquatic environments, highlighting the environmental remediation potential of these methods (N. Jaafarzadeh et al., 2018).
Antibacterial Agent Exploration
Spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane framework, have been explored for their antibacterial properties, demonstrating specific activity against certain strains of bacteria (A. Lukin et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c17-13-2-4-14(5-3-13)20-12-15(19)18-8-6-16(7-9-18)21-10-1-11-22-16/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFXEBLOCXPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)
![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)







![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)



![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)